Ceronapril

Übersicht

Beschreibung

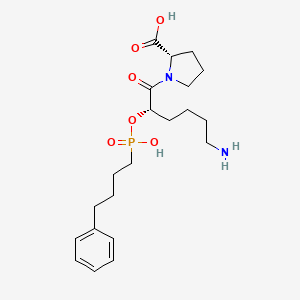

Ceronapril, also known by its proposed trade names Ceranapril and Novopril, is a phosphonate angiotensin-converting enzyme (ACE) inhibitor. It was developed for the treatment of hypertension and heart failure but was never marketed . The chemical formula of this compound is C21H33N2O6P, and it has a molar mass of 440.48 g/mol .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Ceronapril wird durch einen mehrstufigen Prozess synthetisiert, der die Kupplung einer Phosphonatgruppe mit einem Prolin-Derivat umfasst. Die wichtigsten Schritte sind:

Bildung des Phosphonat-Zwischenprodukts: Dies beinhaltet die Reaktion eines geeigneten Phosphonsäure-Derivats mit einem Alkohol unter sauren Bedingungen.

Kupplung mit Prolin-Derivat: Das Phosphonat-Zwischenprodukt wird dann mit einem Prolin-Derivat unter Verwendung eines Kupplungsreagenzes wie Dicyclohexylcarbodiimid (DCC) in Gegenwart einer Base wie Triethylamin gekoppelt.

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound würde die Skalierung des oben beschriebenen Synthesewegs beinhalten. Dies würde die Optimierung der Reaktionsbedingungen, die Verwendung größerer Reaktoren und den Einsatz von kontinuierlichen Durchflussverfahren umfassen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Der Reinigungsprozess würde ebenfalls mit industriellen Chromatographiesystemen hochskaliert .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ceronapril unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Hydrolyse: this compound kann unter sauren oder basischen Bedingungen hydrolysiert werden, um seine konstituierenden Phosphonat- und Prolin-Derivate zu ergeben.

Oxidation: this compound kann Oxidationsreaktionen, insbesondere an der Phosphonatgruppe, eingehen, die zur Bildung von Phosphonsäure-Derivaten führen.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Saure oder basische Bedingungen unter Verwendung von Salzsäure oder Natriumhydroxid.

Oxidation: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.

Substitution: Nucleophile wie Amine oder Alkohole in Gegenwart einer Base.

Hauptprodukte, die gebildet werden:

Hydrolyse: Phosphonsäure-Derivate und Prolin-Derivate.

Oxidation: Phosphonsäure-Derivate.

Substitution: Substituierte Phosphonat-Derivate.

Wissenschaftliche Forschungsanwendungen

Introduction to Ceronapril

This compound is an angiotensin-converting enzyme (ACE) inhibitor developed primarily for the treatment of hypertension and heart failure. It belongs to a class of medications that help relax blood vessels, making it easier for the heart to pump blood. This article explores the various scientific research applications of this compound, supported by detailed data tables and documented case studies.

Pharmacokinetics and Measurement Techniques

Radioimmunoassay Development

A significant advancement in the study of this compound has been the development of a radioimmunoassay (RIA) for its measurement in biological fluids. This method allows for sensitive detection of this compound levels, with a range of 0 to 500 ng/ml and sensitivity down to 1.0 ng/ml. The RIA demonstrated high recovery rates and low coefficients of variance, making it a reliable tool for pharmacokinetic studies in healthy volunteers .

Table 1: Key Features of this compound Radioimmunoassay

| Feature | Details |

|---|---|

| Detection Range | 0 - 500 ng/ml |

| Sensitivity | 1.0 ng/ml |

| Intraassay Coefficients | Low (3.9% - 4.6%) |

| Recovery Rate | High |

Effect on Cerebral Blood Flow

This compound has been investigated for its effects on cerebral blood flow (CBF) in patients with moderate hypertension. In a clinical study, patients receiving this compound alongside chlorthalidone showed a significant decrease in mean arterial blood pressure from 130 mm Hg to 108 mm Hg over nine weeks. However, CBF measurements indicated a decrease from 44 mL/min/100 g to 34 mL/min/100 g, suggesting that while systemic blood pressure decreased, CBF was not adversely affected in terms of clinical outcomes .

Table 2: Clinical Study Results on this compound

| Parameter | Baseline (Week 0) | Post-Treatment (Week 9) | p-value |

|---|---|---|---|

| Mean Arterial Pressure | 130 ± 4 mm Hg | 108 ± 8 mm Hg | <0.05 |

| Cerebral Blood Flow | 44 ± 15 mL/min/100g | 34 ± 5 mL/min/100g | =0.05 |

Potential in Treating Schizophrenia

Emerging research suggests that this compound may have applications beyond cardiovascular health, particularly in treating schizophrenia. A patent describes the use of ACE inhibitors like this compound in combination with antipsychotic drugs to enhance therapeutic effects. Animal studies indicated that this compound could produce neuroleptic-like effects, potentially aiding in the management of schizophrenia symptoms .

Table 3: Experimental Design for Schizophrenia Treatment

| Experiment | Dose (mg/kg) | Observed Effects |

|---|---|---|

| Experiment 1 | 0.005, 0.05, 0.5 | Neuroleptic-like effects |

| Experiment 2 | 0.05 | Enhanced latent inhibition |

Absorption and Transport Studies

This compound's absorption characteristics have been evaluated using human intestinal absorptive cell models (Caco-2 cells). These studies are crucial for understanding how effectively this compound can be absorbed in the gastrointestinal tract, which directly impacts its bioavailability and efficacy as a therapeutic agent .

Table 4: Uptake Studies of this compound

| Parameter | Result |

|---|---|

| Uptake Rate | High |

| Transport Mechanism | Active transport |

Wirkmechanismus

Ceronapril exerts its effects by inhibiting the activity of the angiotensin-converting enzyme (ACE). This enzyme is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, this compound reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure. Additionally, this compound increases the levels of bradykinin, a vasodilator, further contributing to its antihypertensive effects .

Vergleich Mit ähnlichen Verbindungen

Ceronapril ähnelt anderen ACE-Hemmern wie:

- Captopril

- Enalapril

- Lisinopril

- Ramipril

- Fosinopril

- Zofenopril

Einzigartigkeit: this compound ist durch seine Phosphonatgruppe einzigartig, die es von anderen ACE-Hemmern unterscheidet, die typischerweise Carboxylat- oder Sulfhydryl-Gruppen enthalten. Dieser strukturelle Unterschied kann seine Bindungsaffinität und seine pharmakokinetischen Eigenschaften beeinflussen .

Biologische Aktivität

Ceronapril, also known as SQ-29852, is a potent angiotensin-converting enzyme (ACE) inhibitor primarily utilized in the management of hypertension and heart failure. This article delves into its biological activity, mechanism of action, and relevant case studies, supported by diverse research findings.

This compound functions by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to several physiological effects:

- Vasodilation : Decreased levels of angiotensin II result in relaxation of blood vessels.

- Reduced Blood Pressure : The lowering of vascular resistance contributes to decreased blood pressure.

- Increased Bradykinin Levels : The inhibition of ACE also leads to elevated bradykinin levels, which can enhance vasodilation but may cause side effects such as cough and angioedema.

The compound exhibits an IC50 value of approximately 36 nM, indicating its effectiveness in blocking ACE activity.

Biological Activity

This compound's biological activity is characterized by its ability to modulate the renin-angiotensin system effectively. The following table summarizes its key biological activities:

| Activity | Description |

|---|---|

| ACE Inhibition | Blocks the conversion of angiotensin I to angiotensin II. |

| Vasodilation | Promotes relaxation of blood vessels, leading to lower blood pressure. |

| Cardiac Output | Improves cardiac output by reducing vascular resistance. |

| Bradykinin Modulation | Increases bradykinin levels, contributing to additional vasodilatory effects. |

Case Studies and Research Findings

Several studies have investigated the effects of this compound and its analogs on various conditions. Below are notable findings from clinical trials and research:

- Hypertension Management

- Heart Failure

-

Dementia Research

- Although not widely marketed for this purpose, preliminary studies suggested that this compound may have neuroprotective effects that could be beneficial in treating dementia-related symptoms.

Safety Profile and Side Effects

While this compound is effective as an ACE inhibitor, it is associated with some common side effects:

Eigenschaften

IUPAC Name |

(2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33N2O6P/c22-14-6-4-13-19(20(24)23-15-8-12-18(23)21(25)26)29-30(27,28)16-7-5-11-17-9-2-1-3-10-17/h1-3,9-10,18-19H,4-8,11-16,22H2,(H,25,26)(H,27,28)/t18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFYLTXNCFVRALQ-OALUTQOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCCN)OP(=O)(CCCCC2=CC=CC=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCCCN)OP(=O)(CCCCC2=CC=CC=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33N2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80891418 | |

| Record name | Ceronapril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80891418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111223-26-8, 120122-26-1 | |

| Record name | Ceronapril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111223-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ceronapril [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111223268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ceronapril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120122261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ceronapril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80891418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CERONAPRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3MM60SOVP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.